molecular formula C13H19NO3 B2833541 Tert-butyl 2-oxo-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate CAS No. 1808838-62-1

Tert-butyl 2-oxo-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate

Cat. No.: B2833541
CAS No.: 1808838-62-1
M. Wt: 237.299
InChI Key: BSRHWVOTMNLLAN-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate: is a complex organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol . This compound is characterized by its unique tricyclic structure, which includes a nitrogen atom and a tert-butyl ester group. It is often used in various chemical research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxo-4-azatricyclo[4.2.1.0^{3,7}]nonane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by esterification to introduce the tert-butyl group . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-oxo-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-4-azatricyclo[4.2.1.0^{3,7}]nonane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-oxo-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate is unique due to its specific tricyclic structure, which imparts unique reactivity and stability. This makes it valuable in applications where other similar compounds may not be suitable .

Properties

IUPAC Name

tert-butyl 2-oxo-4-azatricyclo[4.2.1.03,7]nonane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-6-8-4-7-5-9(8)10(14)11(7)15/h7-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRHWVOTMNLLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC3CC2C1C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1808838-62-1
Record name tert-butyl 2-oxo-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate
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